molecular formula C37H21N B594843 3,5-Bis(1-pyrenyl)pyridine CAS No. 1246467-58-2

3,5-Bis(1-pyrenyl)pyridine

Cat. No. B594843
M. Wt: 479.582
InChI Key: YNTQHSDEZACXAP-UHFFFAOYSA-N
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Description

3,5-Bis(1-pyrenyl)pyridine, also known as 3,5-Di(1-pyrenyl)pyridine, is a chemical compound with the molecular formula C37H21N . It is used in research and development .


Physical And Chemical Properties Analysis

3,5-Bis(1-pyrenyl)pyridine has a molecular formula of C37H21N and an average mass of 479.569 Da . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 166.0±0.3 cm3 . It also exhibits aggregation-induced emission (AIE) characteristics .

Scientific Research Applications

Ratiometric Fluorescent Chemosensors

  • Application : Bis-pyrene derivative 1, which contains two pyrene and pyridine groups, is synthesized as a ratiometric fluorescent chemosensor for Ag(+) in aqueous solutions. It shows a selective ratiometric change with Ag(+), linked to the excimer-monomer emissions of pyrenes. This property is useful for detecting silver ions at physiological pH (Wang et al., 2011).

Hyperbranched Polyelectrolytes

  • Application : Synthesis from 3,5-lutidine leads to new hyperbranched polyelectrolytes. The study includes reaction progress monitoring by NMR and kinetic analysis, showing higher reactivity of certain derivatives. This finding is significant for the development of novel polymers with specific properties (Monmoton et al., 2008).

Photophysical Properties in Boron-Dipyrromethenes

  • Application : Research on boron-dipyrromethenes (BODIPYs) substituted with 3,5-bis(oxopyridinyl) and 3,5-bis(pyridinyloxy) groups reveals differences in spectral, electrochemical, and photophysical properties. This work contributes to understanding the impact of pyridine derivatives on the properties of BODIPY dyes, useful in various optical applications (Khan et al., 2010).

Hole-Transporting Materials for OLEDs

  • Application : Pyrene–pyridine-integrated compounds have been developed as hole-transporting materials (HTMs) for organic light-emitting diode (OLED) applications. They demonstrate stable performance with low-efficiency roll-off, indicating potential for improved OLED device performance (Kumar et al., 2021).

Molecular Structure and HOMO-LUMO Studies

  • Application : Theoretical and experimental analyses of certain pyridylselenium compounds demonstrate the effect of structural variations on molecular properties. This insight is vital for the development of organoselenium compounds with specific electronic characteristics (Sharma et al., 2017).

Ligands for Metal Complexes

  • Application : Synthesis of novel polyaromatic ligands containing pyrene and related metal complexes illustrates the potential for creating complex metallo-organic structures with specific properties, useful in catalysis and material science (Ionkin et al., 2006).

Cocrystals and Salts Formation

  • Application : Study on cocrystals and salts of pyridine derivatives demonstrates the formation of structures sustained by specific intermolecular interactions, contributing to the field of crystal engineering and material design (Dey et al., 2015).

Gold and Palladium Derivatives

  • Application : The creation of mono- and polymetallic derivatives using pyrazolylpyridine groups shows varied bonding interactions, essential for the development of novel coordination compounds with potential applications in catalysis and materials science (Claramunt et al., 2003).

properties

IUPAC Name

3,5-di(pyren-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTQHSDEZACXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(pyren-1-yl)pyridine

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